Neamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJXFKPQNSDJLI-HKEUSBCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023358 | |
| Record name | Neomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-65-7 | |
| Record name | Neamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Neamine
Interactions with Ribosomal RNA (rRNA)
The bactericidal activity of neamine and its derivatives stems from their ability to bind with high affinity to phylogenetically conserved sequences within the 16S rRNA of the 30S ribosomal subunit. acs.org This interaction is the primary mechanism through which this compound disrupts protein synthesis, leading to a cascade of inhibitory effects. nih.govacs.org
Binding to the 30S Ribosomal Subunit
This compound, along with other aminoglycosides, specifically targets the 30S ribosomal subunit. researchgate.netnih.gov This binding is a critical first step in its mechanism of action. The interaction is not merely a surface-level association; it induces conformational changes within the ribosome, particularly at the decoding site. nih.gov Studies have shown that the binding of this compound and related compounds can also interfere with the assembly of the 30S subunit itself, representing a secondary inhibitory effect. researchgate.netnih.gov
Specific Binding to the A-site of 16S rRNA
The primary binding site for this compound within the 30S subunit is the aminoacyl-tRNA (A-site) of the 16S rRNA. nih.govresearchgate.net This site is crucial for the accurate decoding of the messenger RNA (mRNA) template. This compound binds within the major groove of a specific region of the 16S rRNA, a pocket formed by non-canonical base pairs and a bulged nucleotide. nih.gov This specific interaction is fundamental to the subsequent disruptive effects on translation.
The this compound molecule is composed of two key structural motifs: a glucosamine (B1671600) ring (ring I) and a 2-deoxystreptamine (B1221613) ring (ring II). nih.gov Research has demonstrated that this this compound core is the minimum structural requirement for specific binding to the ribosomal A-site. nih.gov Nuclear Magnetic Resonance (NMR) studies have confirmed that rings I and II are sufficient to confer the specificity of binding to the A-site RNA. nih.gov These rings form critical hydrogen bonds and electrostatic contacts with the rRNA, anchoring the molecule in its binding pocket. acs.org Specifically, ring I is involved in a pseudo-base pairing interaction with nucleotide A1408 and a stacking interaction with G1491, while ring II interacts with nucleotides like U1495. nih.govnih.gov
| This compound Ring | Interacting rRNA Nucleotide(s) | Type of Interaction |
|---|---|---|
| Ring I (Glucosamine) | A1408, G1491 | Pseudo-base pairing, Stacking interaction |
| Ring II (2-deoxystreptamine) | U1495, A1492, A1493 | Hydrogen bonds (direct or water-bridged) |
A primary consequence of this compound binding to the A-site is the induction of codon misreading. nih.gov The binding of this compound forces a conformational change in the A-site, causing two highly conserved adenine (B156593) residues, A1492 and A1493, to flip out from their normal position. acs.org This altered conformation of the A-site mimics the state of the ribosome when a correct (cognate) tRNA is bound. acs.org Consequently, the ribosome's ability to discriminate between correct and incorrect (near-cognate) aminoacyl-tRNAs is compromised, leading to the incorporation of wrong amino acids into the growing polypeptide chain. researchgate.netnih.gov
Comparative Analysis of Binding Affinities to 16S rRNA vs. 18S rRNA
The selectivity of aminoglycoside antibiotics for bacterial (prokaryotic) ribosomes over their eukaryotic counterparts is a cornerstone of their therapeutic utility. This selectivity is rooted in differential binding affinities to the ribosomal RNA (rRNA) components of the small ribosomal subunits—16S rRNA in prokaryotes and 18S rRNA in eukaryotes. While direct comparative dissociation constants (Kd) for this compound with 16S and 18S rRNA are not extensively detailed in the literature, studies on this compound derivatives provide strong evidence for this selective affinity.
Research into ribosylated derivatives of this compound has shown that these modified compounds are not only more potent antimicrobials but are also more selective in their inhibition of prokaryotic translation compared to eukaryotic cytosolic translation. nih.gov This enhanced selectivity strongly implies a higher binding affinity for the bacterial 16S rRNA A-site than for the equivalent site on eukaryotic 18S rRNA. The structural differences between the A-sites of 16S and 18S rRNA are the primary determinants of this binding preference, allowing this compound and its derivatives to preferentially disrupt bacterial protein synthesis.
Interactions with Nucleic Acids Beyond Ribosomes
This compound's ability to bind nucleic acids is not restricted to ribosomal RNA. It demonstrates significant interactions with other forms of RNA and with DNA, opening avenues for its potential application beyond antibacterial activity.
This compound and its parent compound, neomycin, have been shown to interact with higher-order DNA structures, particularly DNA triplexes. Neomycin is recognized as one of the most effective aminoglycosides for stabilizing DNA triple helices, showing a clear preference for the triplex's Watson-Hoogsteen groove over the grooves of standard B-form DNA duplexes. nih.govnih.gov
Studies comparing various aminoglycosides revealed that this compound is a weaker stabilizer of DNA triplexes than neomycin. nih.gov This suggests that the additional rings present in neomycin (rings III and IV) are important for optimal binding and stabilization, likely by providing the necessary conformation for a successful fit within the triplex groove. nih.gov The interaction is primarily non-intercalative, with the aminoglycoside settling into the groove. nih.gov The binding affinity of the parent compound, neomycin, for an intramolecular DNA triplex has been measured by isothermal titration calorimetry (ITC) with an association constant (Ka) of approximately 2 x 105 M-1. nih.gov Conjugating intercalators to the neomycin structure has been shown to dramatically increase this binding affinity by over 1000-fold, highlighting a "dual recognition mode" where the this compound core binds the groove while the intercalator inserts between base triplets. lookchem.comfrontiersin.org
This compound also interacts with transfer RNA (tRNA). The binding of this compound to yeast tRNAPhe has been investigated using transferred nuclear Overhauser effect (trNOE) experiments to determine its bioactive conformation when bound to RNA. nih.gov These studies revealed that under conditions lacking divalent cations like Mg2+, the interaction is characterized by a high degree of non-specific, electrostatically driven binding. nih.gov
The addition of Mg2+ ions is crucial to reduce this non-specific binding, allowing for the characterization of a more specific interaction. nih.gov By analyzing the trNOE data, researchers have determined the conformation of this compound when it is bound to tRNAPhe. This bound structure is globally identical to the conformation adopted by the this compound core of neomycin when it is complexed with the same tRNA in crystal structures. nih.gov This demonstrates that this compound itself can adopt a specific, bioactive shape to interact with RNA structures like tRNA.
A significant area of research has been the interaction of this compound and its derivatives with viral RNA, particularly the trans-activation response (TAR) element of HIV-1 RNA. The TAR RNA is a critical hairpin structure that binds the viral Tat protein, an interaction essential for viral replication. rcsb.orgnih.gov The this compound core of neomycin is predominantly responsible for its strong binding to HIV TAR RNA. rcsb.orgnih.gov
Structural studies have shown that neomycin binds in a pocket formed by the minor groove of the TAR RNA's lower stem and its uridine-rich bulge. rcsb.org The this compound portion (rings I and II) is specifically covered by the bulge, inducing a conformational change in the RNA. rcsb.orgnih.gov This binding allosterically inhibits the association of the Tat protein, which binds to the major groove, by altering the RNA's structure in a way that is incompatible with Tat binding. rcsb.orgnih.gov
This inhibitory potential has been exploited in the development of this compound derivatives. Synthetic this compound dimers, where two this compound units are connected by various linkers, have been shown to be potent inhibitors of the TAR-Tat complex. These dimers exhibit significantly improved inhibitory activity compared to neomycin, with some derivatives being 17 to 85 times more effective. nih.gov
| Compound | Description | Relative Inhibitory Potency (vs. Neomycin) | Reference |
|---|---|---|---|
| This compound Core | The core component of neomycin responsible for TAR RNA binding. | Base for comparison | rcsb.orgnih.gov |
| This compound Dimers | Two this compound units connected by synthetic linkers. | 17-85x more potent | nih.gov |
| PNA-Neamine Conjugate | Peptide nucleic acid linked to this compound, designed to target and cleave TAR RNA. | Demonstrates potent inhibition of HIV-1 replication. | amazonaws.com |
Non-Ribosomal Mechanisms of Action: Membrane Interactions
Beyond targeting nucleic acids, certain derivatives of this compound have been engineered to interact with and disrupt bacterial membranes, providing a mechanism of action that can overcome some forms of antibiotic resistance.
The antibacterial activity of amphiphilic this compound derivatives, such as 3',6-dinonyl this compound, involves direct interactions with components of both Gram-negative and Gram-positive bacterial envelopes. nih.govnih.gov
Gram-Negative Bacteria: In Gram-negative bacteria like Pseudomonas aeruginosa, the primary targets are lipopolysaccharides (LPS) in the outer membrane and negatively charged phospholipids (B1166683), particularly cardiolipin (B10847521), in the inner membrane. nih.govnih.gov The passage of aminoglycosides across the outer membrane is a self-promoted uptake process that involves the displacement of Mg2+ ions that bridge adjacent LPS molecules. nih.gov Amphiphilic this compound derivatives enhance this process, cooperatively binding to LPS and increasing the permeability of the outer membrane. nih.gov The length and nature of the hydrophobic chains grafted onto the this compound core are critical for optimizing this LPS interaction. nih.govnih.gov Once across the outer membrane, these derivatives interact with cardiolipin and phosphatidylglycerol in the inner membrane, inducing further permeabilization and membrane depolarization. nih.gov
Gram-Positive Bacteria: In Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, which lack an outer membrane but have a thick peptidoglycan wall, amphiphilic this compound derivatives target lipoteichoic acids (LTA) on the cell surface and cardiolipin within the cell membrane. nih.gov Studies show that 3',6-dinonyl this compound interacts with LTA and subsequently disrupts the integrity of the cell membrane, causing depolarization, increased permeability, and ultimately, cell death. nih.gov Electron microscopy has confirmed the disruption of the membrane and impairment of septum formation during cell division. nih.gov While the peptidoglycan layer is a major component of the Gram-positive cell wall, the primary disruptive mechanism for these this compound derivatives appears to be the interaction with anionic lipids and teichoic acids rather than the peptidoglycan itself. nih.govwikipedia.orglibretexts.org
| Bacterial Type | Primary Molecular Target | Observed Effect | Reference |
|---|---|---|---|
| Gram-Negative (e.g., P. aeruginosa) | Lipopolysaccharide (LPS) | Outer membrane permeabilization | nih.govnih.gov |
| Cardiolipin, Phosphatidylglycerol | Inner membrane permeabilization and depolarization | nih.gov | |
| Gram-Positive (e.g., S. aureus) | Lipoteichoic Acid (LTA) | Interaction with cell surface | nih.gov |
| Cell Membrane (Cardiolipin) | Membrane depolarization, permeabilization, impaired septum formation | nih.gov |
Alteration of Lipid Packing and Organization
Beyond simply permeabilizing the membrane, amphiphilic this compound derivatives actively alter the organization of lipids within the bacterial membrane. nih.gov A key target in this process is cardiolipin, a negatively charged phospholipid found in bacterial inner membranes, which tends to segregate into specific microdomains, particularly at the cell poles and division sites. nih.gov
The interaction of 3',6-dinonyl this compound with cardiolipin and another negatively charged lipid, phosphatidylglycerol, induces a lateral segregation of cardiolipin. nih.gov This disruption of the normal lipid distribution can lead to critical changes in bacterial physiology and membrane functions, including the potential for membrane hemifusion. nih.gov Furthermore, in Gram-negative bacteria, the interaction with LPS may disrupt the outer membrane's asymmetry by inducing the migration of phospholipids from the inner leaflet to the outer leaflet. mdpi.com This fundamentally alters the lipid packing and stability of the membrane.
Impact on Cytokinesis and Bacterial Shape-Determining Proteins
The morphological changes observed in bacteria upon treatment with this compound derivatives are linked to the disruption of cell division (cytokinesis) and the proteins that control cell shape. mdpi.comnih.gov The process of cell division involves the formation of a septum, a structure rich in specific lipids and proteins. nih.govnih.gov
Fluorescence microscopy has shown that 3',6-dinonyl this compound impairs the formation of this septum and alters the localization of lipids from this region. nih.gov The mechanism is likely tied to the drug's effect on cardiolipin-rich domains, which are crucial for the proper localization and function of the cell division machinery. nih.gov The observed morphological changes are also attributed to the impairment of the dynamics of cell-shape-determining proteins like MreB. mdpi.com Membrane depolarization itself can destabilize the membrane association of cell division regulators, further contributing to the disruption of cytokinesis. core.ac.uk
Mechanisms Related to Anti-Angiogenic and Antitumor Activities
This compound demonstrates significant anti-angiogenic and antitumor properties, which are mechanistically distinct from its antibacterial actions. aacrjournals.orgmedchemexpress.com The core mechanism revolves around its ability to inhibit the function of angiogenin (B13778026) (ANG), a protein that plays a crucial role in both the formation of new blood vessels (angiogenesis) and cancer cell proliferation. aacrjournals.orgnih.gov
The primary action of this compound is to block the nuclear translocation of angiogenin in both endothelial cells and cancer cells. aacrjournals.orgaacrjournals.orgnih.gov Angiogenin must enter the cell nucleus to stimulate the transcription of ribosomal RNA (rRNA), a process essential for ribosome biogenesis and, consequently, cell proliferation. nih.govnih.gov By preventing ANG from reaching the nucleus, this compound effectively halts these downstream effects. aacrjournals.orgnih.gov
This inhibition leads to several observable antitumor outcomes:
Inhibition of Angiogenesis: By blocking ANG's function in endothelial cells, this compound inhibits the formation of new blood vessels that tumors rely on for growth and survival. aacrjournals.orgnih.gov In animal models, this compound treatment has been shown to significantly reduce tumor angiogenesis, as measured by the density of the blood vessel marker CD31. nih.gov
Inhibition of Cancer Cell Proliferation: this compound directly inhibits the proliferation of various cancer cells, including prostate, pancreatic, and oral cancer cells, by suppressing ANG-mediated rRNA transcription. medchemexpress.comnih.govnih.govnih.gov This leads to a decrease in tumor cell proliferation, which has been confirmed by reduced levels of the proliferation marker Ki-67 in tumor xenografts. medchemexpress.comnih.gov
Research has consistently shown that this compound is an effective inhibitor of tumor growth in various xenograft models. aacrjournals.orgaacrjournals.orgnih.gov It has been proposed as a promising lead compound for cancer therapy, particularly because it exhibits these anti-angiogenic and antitumor effects while being significantly less toxic than its parent compound, neomycin. aacrjournals.orgnih.gov
Table 2: Anti-proliferative and Anti-angiogenic Effects of this compound
| Cell Type/Model | Effect of this compound | Key Mechanism | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibited angiogenin-induced cell proliferation | Blocks nuclear translocation of angiogenin | aacrjournals.orgnih.gov |
| AsPC-1 Pancreatic Cancer Cells | Inhibited ANG-mediated cell proliferation in a dose-dependent manner | Blocks nuclear translocation of angiogenin | medchemexpress.com |
| PC-3 Prostate Cancer Cells | Inhibited cell proliferation and xenograft tumor growth | Blocks nuclear translocation of ANG, suppresses rRNA transcription | nih.govnih.gov |
| HSC-2 Oral Cancer Cells | Inhibited cell proliferation and xenograft growth | Inhibition of tumor angiogenesis and direct inhibition of cell proliferation | nih.gov |
| Athymic Mice with Tumor Xenografts | Inhibited establishment and progression of human tumor xenografts | Inhibition of both angiogenesis and cancer cell proliferation | aacrjournals.orgaacrjournals.org |
Inhibition of Angiogenin-Induced Cell Proliferation
A direct consequence of blocking angiogenin's entry into the nucleus is the inhibition of cell proliferation. nih.govaacrjournals.org Angiogenin-stimulated cell division is dependent on its nuclear activity. mdpi.com By preventing angiogenin from reaching its nuclear targets, this compound effectively curtails this process. nih.gov
The inhibitory effect of this compound on cell proliferation has been quantified in several studies. In human umbilical vein endothelial cells (HUVEC), this compound was found to inhibit angiogenin-stimulated proliferation in a dose-dependent manner. aacrjournals.org The effect on cancer cell proliferation can vary depending on the cell type. For example, this compound was shown to completely inhibit the proliferation of HSC-2 oral cancer cells, whereas its effect on SAS oral cancer cells was minimal, with only about 30% inhibition achieved at the same concentration. nih.gov In a xenograft model of human prostate cancer, treatment with this compound resulted in a 66% decrease in cancer cell proliferation. nih.gov
The table below summarizes the observed inhibitory effects of this compound on the proliferation of different cell lines.
| Cell Line | Type | Effect of this compound | Half-Maximal Inhibitory Concentration (IC₅₀) | Citation |
| HUVEC | Human Umbilical Vein Endothelial Cells | Inhibits angiogenin-stimulated proliferation | ~5 µM | nih.govaacrjournals.org |
| HSC-2 | Human Oral Squamous Cell Carcinoma | Completely inhibited proliferation | ~1 mM | nih.gov |
| SAS | Human Oral Squamous Cell Carcinoma | ~30% inhibition of proliferation | Not achieved | nih.gov |
| PC-3 | Human Prostate Cancer Cells | 66% decrease in cell proliferation in vivo | Not specified in vitro | nih.gov |
Suppression of Ribosomal RNA Transcription
The ultimate molecular target of nuclear angiogenin is the machinery of ribosomal RNA (rRNA) transcription. nih.govmdpi.com Angiogenin stimulates the synthesis of rRNA, a critical step in the production of ribosomes, which are the protein-building factories of the cell. mdpi.com Enhanced rRNA production leads to increased protein synthesis, which fuels rapid cell growth and proliferation. mdpi.com
This compound's ability to block the nuclear translocation of angiogenin directly leads to the suppression of rRNA transcription. nih.gov By preventing angiogenin from reaching the nucleolus, this compound ensures that the transcription of ribosomal DNA (rDNA) is not excessively activated. nih.govmdpi.com Research in prostate cancer models has confirmed that this compound treatment leads to a decrease in rRNA transcription within the prostate's luminal epithelial cells. nih.gov This suppression of rRNA synthesis is a fundamental aspect of this compound's anti-proliferative and anti-angiogenic effects, as it effectively slows down the cell's capacity for growth. nih.gov
Synthesis and Derivatization of Neamine
Synthetic Methodologies for Neamine Analogues
The generation of this compound derivatives involves a range of sophisticated chemical strategies to selectively modify the molecule's functional groups, attach new moieties, and alter its physicochemical properties.
The synthesis of novel this compound analogues heavily relies on the precise control of stereochemistry and regiochemistry during functional group manipulations on both the 2-deoxystreptamine (B1221613) (2-DOS) ring and the sugar ring. rsc.org A key strategy involves the construction of 2-DOS derivatives through methods like the catalytic Ferrier II rearrangement, followed by a series of selective transformations. rsc.org These transformations are designed to alter the configuration of specific amino and hydroxyl groups to investigate their impact on biological activity. rsc.org By systematically manipulating these functional groups, researchers have produced a series of this compound analogues. For instance, four such synthetic analogues demonstrated comparable binding affinities to the bacterial 16S rRNA target as the parent this compound, but importantly, they showed lower affinity for the mammalian 18S rRNA, suggesting potentially lower toxicity. rsc.org
Glycosyl coupling, or glycosylation, is a fundamental reaction in the synthesis of more complex aminoglycoside analogues from a this compound core. rsc.orgnih.gov This process involves the attachment of an additional sugar unit to a specific position on the this compound structure. nih.govyoutube.com The reaction requires a "glycosyl donor" (the sugar to be attached, often activated as a halide or trichloroacetimidate) and a "glycosyl acceptor" (the this compound derivative). youtube.com
Significant progress has been made in achieving regioselective glycosylation of the this compound core. Research has demonstrated methods to introduce a sugar unit with excellent selectivity and yield at either the O-5 or O-6 position of this compound derivatives. nih.gov This selective glycosylation is a crucial step in the synthesis of kanamycin-related analogues from the simpler this compound starting material. nih.govnih.gov The choice of protecting groups on the this compound acceptor and the activation method for the glycosyl donor are critical factors in controlling the position and stereochemistry of the new glycosidic bond. youtube.comnih.gov
A prominent strategy in this compound derivatization is the introduction of lipophilic (fat-loving) side chains to create amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (fat-loving) regions. nih.govnih.gov This is achieved by chemically attaching long alkyl or arylalkyl chains to the hydroxyl groups of the this compound core, most commonly at the 3'- and 6'-positions. nih.gov The goal of this approach is to generate compounds that can interact with and disrupt bacterial membranes, offering a mechanism of action distinct from traditional aminoglycosides that target the ribosome. nih.gov
By varying the length and nature of these lipophilic chains, scientists can fine-tune the molecule's properties to enhance antibacterial activity, particularly against resistant strains like Pseudomonas aeruginosa, while managing cytotoxicity. nih.govnih.gov This has led to the synthesis of numerous derivatives, including homodialkyl neamines with varying chain lengths (from C7 to C11) and derivatives bearing naphthyl groups connected by alkyl spacers. nih.govnih.gov Studies on these amphiphilic derivatives show they can cooperatively bind to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane permeabilization. nih.gov
Table 1: Examples of Amphiphilic this compound Derivatives
| Derivative Name | Lipophilic Side Chain | Reference |
|---|---|---|
| 3',6-di-O-nonylthis compound (3',6-diNn) | Nonyl chains | nih.gov |
| 3',6-di-O-[(2″-naphthyl)propyl]this compound (3',6-di2NP) | (2"-naphthyl)propyl groups | nih.gov |
| 3',6-di-O-[(2″-naphthyl)butyl]this compound (3',6-di2NB) | (2"-naphthyl)butyl groups | nih.gov |
| 3',6-di-O-[(2″-naphthyl)methyl]this compound (3',6-di2NM) | (2"-naphthyl)methyl groups | nih.gov |
To enhance cellular uptake and target specificity, this compound has been conjugated to biomolecules such as peptides and peptide nucleic acids (PNAs). nih.govacs.orgnih.gov PNAs are synthetic analogues of DNA and RNA with a neutral peptide-like backbone, which allows them to bind to natural nucleic acids with high affinity and specificity. nih.gov However, the poor membrane permeability of PNA can limit its application. nih.gov
To overcome this, researchers have attached this compound to PNA sequences. acs.orgnih.gov In one notable example, this compound was conjugated to a 16-mer PNA designed to target the trans-activation response (TAR) element of HIV-1 RNA. acs.orgnih.gov The polycationic this compound moiety not only facilitated the cellular uptake of the PNA but also imparted greater solubility and a unique RNA-cleaving property to the conjugate. acs.orgnih.gov This this compound-PNA conjugate was shown to specifically cleave its target TAR RNA and potently inhibit HIV-1 replication, demonstrating a promising therapeutic strategy. acs.orgnih.govamazonaws.com
Design Principles for this compound Derivatives
The design of new this compound derivatives is guided by principles aimed at improving their therapeutic index, primarily by enhancing their antibacterial efficacy, overcoming resistance mechanisms, and reducing toxicity. nih.govnih.gov
The 2-deoxystreptamine (2-DOS) ring, also known as Ring II, is a central component of this compound and a critical site for chemical modification. rsc.orgresearchgate.net Modifications to this ring are a key strategy in the design of novel aminoglycoside analogues. rsc.orgnih.gov The rationale behind these modifications is often to overcome bacterial resistance, which frequently occurs through enzymatic modification of the aminoglycoside, and to increase selectivity for bacterial ribosomes over their eukaryotic counterparts. nih.govacs.org
Synthetic strategies have been developed to introduce various substituents or alter existing functional groups on the 2-DOS ring. rsc.orgnih.gov For example, modifications at the 2'-position of the 4,5-disubstituted 2-deoxystreptamine class of antibiotics have been explored to create derivatives that can resist the action of aminoacyltransferases, a class of resistance enzymes. nih.govacs.org These synthetic efforts involve complex multi-step procedures, often starting from this compound or related compounds like paromomycin, and employing specific protecting group strategies to allow for selective chemical reactions on the 2-DOS ring. nih.govnih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Kanamycin (B1662678) B |
| Paromomycin |
| Neomycin |
| 3',6-di-O-nonylthis compound (3',6-diNn) |
| 3',6-di-O-[(2″-naphthyl)propyl]this compound (3',6-di2NP) |
| 3',6-di-O-[(2″-naphthyl)butyl]this compound (3',6-di2NB) |
| 3',6-di-O-[(2″-naphthyl)methyl]this compound (3',6-di2NM) |
| 2-Deoxystreptamine (2-DOS) |
| 2"-deoxykanamycin B |
| 2",3',4'-trideoxykanamycin B |
| 3',4'-bis-O-(p-nitrobenzoyl)-1,2',3,6'-tetrakis-N-(trifluoroacetyl)this compound |
| 3',4'-dideoxy-1,2',3,6'-tetrakis-N-(trifluoroacetyl)this compound |
| Ribostamycin |
| Gentamicin |
| Streptomycin (B1217042) |
| Tobramycin |
| G418 |
| Arbekacin (B1665167) |
| Dibekacin |
| Peptide Nucleic Acid (PNA) |
Modifications to the Sugar Ring
The functional groups on the sugar ring of this compound have been a primary target for chemical modification to understand their role in biological activity. researchgate.netnih.gov Synthetic strategies have involved the manipulation of these groups on both the 2-deoxystreptamine (2-DOS) ring and the neosamine (sugar) ring. researchgate.netnih.gov These modifications aim to elucidate the relationship between the configuration of these functional groups and the antibiotic activity of this compound. researchgate.netnih.gov
One area of focus has been the derivatization at the hydroxyl groups, such as the 5-O and 6-O positions of the neosamine ring. For instance, the synthesis of 1-N-((S)-4-amino-2-hydroxybutyryl)-3',4'-dideoxythis compound, the this compound moiety of arbekacin, has served as a template for such modifications. nih.gov In a study, a 5-O-aminoethylaminocarbonyl derivative of this arbekacin precursor demonstrated effective activity against Staphylococcus aureus strains that express the bifunctional aminoglycoside-modifying enzyme AAC(6')-APH(2''). nih.gov
The overarching goal of these synthetic endeavors is to create novel this compound analogues with improved biological activities. researchgate.netnih.gov By systematically altering the functional groups on the sugar ring, researchers have been able to produce compounds with comparable 16S rRNA binding affinities to the parent this compound but with lower affinity for 18S rRNA, suggesting potentially reduced toxicity in mammals. researchgate.netnih.gov This approach of stereo- and regio-selective functional group transformations holds promise for the development of new aminoglycoside antibiotics. researchgate.netnih.gov
Strategic Placement of Amino Groups
The number and location of amino groups on the glucopyranose ring of aminoglycosides are critical determinants of their biological activity. acs.orgnih.gov Extensive research has been conducted to probe the structure-activity relationship by synthesizing analogues with varied positions of these crucial functional groups. acs.org
Through systematic evaluation of synthetic analogues, studies have consistently shown that the naturally occurring structure of this compound represents an optimal arrangement for antibacterial efficacy. acs.org Assays measuring in vitro RNA binding and antibiotic activity have confirmed that this compound is a superior scaffold among the series of tested analogues with altered amino group placements. acs.org This finding has solidified this compound's role as a foundational core structure for the development of new antibiotic candidates. acs.org
Role of Specific Amine Functions (e.g., 6'-amine) in Activity
The specific amine functions on the this compound scaffold play a pivotal role in its antibacterial activity. The 6'-amino group, in particular, has been identified as a key contributor to the biological effects of this compound. At physiological pH, this amino group is protonated, enabling it to participate in crucial electrostatic and hydrogen bonding interactions with the ribosomal RNA (rRNA) target.
The importance of the 6'-amino group is highlighted when comparing this compound derivatives to their paromamine (B1213074) counterparts, which lack this specific functional group. The synthesis and evaluation of amphiphilic paromamine and this compound homologous derivatives have demonstrated that the 6'-amine function of the this compound core is critical for their antibacterial effects.
Furthermore, modifications to the 6'-amino group, such as N-6' acylation, have been shown to decrease the affinity of aminoglycosides for RNA. This reduction in binding affinity can be attributed to several factors, including steric hindrance and the loss of essential hydrogen bonds and electrostatic interactions. This underscores the critical role of the unencumbered 6'-amino group in mediating the interaction with the bacterial ribosome and, consequently, in exerting antibacterial activity.
Biological Activities and Therapeutic Potential
Antibacterial Activities
Neamine and its synthetic derivatives have demonstrated a potent and broad range of antibacterial activities. These compounds represent a promising avenue for the development of new antibiotics, especially for treating infections caused by resistant pathogens.
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria
Amphiphilic derivatives of this compound have been shown to possess a broad spectrum of activity, effectively targeting both Gram-positive and Gram-negative bacteria. nih.govnih.gov The addition of hydrophobic side chains to the this compound core is a key strategy to enhance its antibacterial efficacy. nih.gov For instance, the synthesis of various this compound derivatives, including those with carbamate (B1207046) substituents, has yielded compounds with notable activity against Escherichia coli and Staphylococcus aureus. acs.org Specifically, amphiphilic 3',6-dialkyl this compound derivatives have been identified as broad-spectrum agents. aacrjournals.org Among these, 3',6-dinonyl this compound has emerged as a particularly promising compound due to its significant broad-spectrum antibacterial activity. nih.gov
Activity Against Resistant Bacterial Strains (e.g., MRSA, VRE, ESBL, Colistin-Resistant P. aeruginosa)
A critical area of research has been the evaluation of this compound derivatives against multidrug-resistant bacteria. Studies have shown that amphiphilic this compound derivatives are active against a range of resistant pathogens. nih.gov For example, certain dialkyl this compound derivatives have demonstrated good activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov
The efficacy of these compounds extends to challenging Gram-negative resistant strains. The 3′,6-dinonyl this compound and its branched isomer, 3′,6-di(dimethyloctyl) this compound, have shown low minimum inhibitory concentrations (MICs) against clinical strains of P. aeruginosa, as well as against Extended-Spectrum β-Lactamase (ESBL) and carbapenemase-producing strains. nih.gov Further research confirmed the activity of amphiphilic this compound derivatives against clinical colistin-resistant P. aeruginosa strains, with MICs ranging from approximately 2 to 8 μg/ml. nih.gov
The table below summarizes the Minimum Inhibitory Concentrations (MICs) of selected this compound derivatives against various resistant bacterial strains.
| Derivative | Bacterial Strain | MIC (µg/mL) |
| 3′,6-dinonyl this compound | P. aeruginosa (colistin-resistant) | 2 - 8 |
| 3′,6-diNn | P. aeruginosa (colistin-resistant) | ~2 - 8 |
| 3′,6-dinonyl this compound | ESBL-producing (BEL-1, PER-1, CTX-M-15) | 1 - 2 |
| 3′,6-di(dimethyloctyl) this compound | ESBL-producing (BEL-1, PER-1, CTX-M-15) | 1 - 2 |
This table is generated based on data from research articles. nih.gov
Bactericidal Effects
The antibacterial action of certain this compound derivatives has been characterized as bactericidal, meaning they actively kill bacteria rather than simply inhibiting their growth. emerypharma.com This is often determined through time-kill kinetics assays, which measure the rate at which a microbial population is reduced upon exposure to an antimicrobial agent. emerypharma.compacificbiolabs.comnelsonlabs.com A bactericidal effect is typically defined as a 99.9% (or 3-log10) reduction in the bacterial colony-forming units (CFU). emerypharma.comnelsonlabs.com
Time-kill experiments have demonstrated the bactericidal effect of the derivative 3',6-dinonyl this compound against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.gov The most active derivative against colistin-resistant P. aeruginosa, 3′,6-diNn, was also found to be bactericidal at its MIC. nih.gov This killing action is associated with the ability of these amphiphilic compounds to disrupt the integrity of the bacterial cell wall and membrane. nih.gov
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. biorxiv.org The ability to inhibit or disperse these biofilms is a key therapeutic goal. biorxiv.org Amphiphilic this compound derivatives have shown promise in this area. Specifically, the derivative 3′,6-diNn not only exhibits bactericidal activity but also inhibits the formation of biofilms by P. aeruginosa at a concentration twice its MIC. nih.gov This anti-biofilm activity adds another layer to the therapeutic potential of this compound-based compounds in combating persistent and difficult-to-treat bacterial infections.
Anticancer Activities
Beyond its antibacterial properties, this compound has been investigated as an anticancer agent. Its mechanism of action in this context is often linked to its ability to inhibit angiogenin (B13778026), a protein involved in both new blood vessel formation (angiogenesis) and cell proliferation, which are crucial for tumor growth. aacrjournals.orgnih.govnih.govnih.gov
Inhibition of Tumor Growth in Xenograft Models (e.g., Human Colon, Breast, Oral, Prostate Cancer)
The antitumor activity of this compound has been demonstrated in various preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice.
Human Colon Cancer: this compound has been shown to inhibit the establishment of human tumor xenografts. aacrjournals.orgnih.gov Angiogenin, a key target of this compound, was first isolated from HT-29 human colon adenocarcinoma cells, highlighting the relevance of this inhibitory pathway in colon cancer. aacrjournals.org
Human Breast Cancer: In an orthotopic xenograft model, where cancer cells are implanted in the corresponding organ (in this case, the mammary fat pad), this compound effectively inhibited the growth of human breast cancer cells. aacrjournals.org
Human Oral Cancer: this compound has demonstrated effective inhibition of oral cancer progression. nih.gov In xenograft models using HSC-2 and SAS oral cancer cells, treatment with this compound significantly inhibited tumor growth. nih.govnih.gov For HSC-2 tumors, this inhibition was correlated with a decrease in both tumor angiogenesis and cancer cell proliferation. nih.govnih.gov Interestingly, while this compound did not inhibit the proliferation of SAS cancer cells in vitro, it still reduced the growth of SAS xenograft tumors by 62%, an effect attributed primarily to the inhibition of tumor angiogenesis. nih.govnih.gov
The table below summarizes the effects of this compound in various human cancer xenograft models.
| Cancer Type | Cell Line(s) | Key Findings |
| Colon Cancer | HT-29 | Inhibited the establishment of human tumor xenografts. aacrjournals.org |
| Breast Cancer | Not Specified | Inhibited orthotopic growth of human breast cancer cells. aacrjournals.org |
| Oral Cancer | HSC-2, SAS | Effectively inhibited xenograft tumor growth (65% for HSC-2, 62% for SAS); reduced angiogenesis in both; reduced cell proliferation in HSC-2. nih.gov |
| Prostate Cancer | PC-3 | Prevented tumor establishment in 50% of mice; inhibited tumor growth rate by 72.5%. researchgate.net |
This table is generated based on data from research articles.
Anti-Angiogenic Effects in Tumors
This compound has been identified as an effective inhibitor of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. aacrjournals.orgmdpi.com The primary mechanism behind this activity is its ability to block the nuclear translocation of angiogenin, a potent angiogenesis-inducing protein. aacrjournals.orgnih.gov By preventing angiogenin from moving into the nucleus of endothelial cells, this compound inhibits the subsequent signaling pathways required for new blood vessel formation. aacrjournals.orgmdpi.com
Table 1: Effect of this compound on Tumor Angiogenesis in Xenograft Models
Cancer Type Model Metric Reduction in Angiogenesis (%) Source Prostate Cancer PC-3 Xenograft Vessel Density 72.8% nih.gov Breast Cancer MDA-MB-231 Xenograft Angiogenesis Index 56% mdpi.com Oral Squamous Cell Carcinoma HSC-2 Xenograft Vessel Density 35% aacrjournals.org Oral Squamous Cell Carcinoma SAS Xenograft Vessel Density 54% aacrjournals.org
Direct Inhibition of Cancer Cell Proliferation
Beyond its anti-angiogenic properties, this compound also exerts a direct inhibitory effect on the proliferation of certain cancer cells. nih.govnih.gov This action is also linked to its ability to block the nuclear function of angiogenin, which, in addition to promoting angiogenesis, stimulates ribosomal RNA (rRNA) transcription, a process vital for cell growth and proliferation. nih.govnih.gov
The efficacy of this compound's anti-proliferative activity appears to be cell-type dependent. For example, in studies on oral squamous cell carcinoma, this compound completely inhibited the proliferation of HSC-2 cells in vitro with a half-maximal inhibitory concentration (IC50) of 1 mM, but only reduced the proliferation of SAS cells by 30% at a higher concentration. nih.gov This difference may be related to the levels of angiogenin produced by the cancer cells. nih.gov In a prostate cancer model, this compound treatment led to a 66% decrease in proliferating cell nuclear antigen (PCNA) positive cells, a marker for cell proliferation. nih.gov These findings indicate that this compound can directly target cancer cells, contributing to its potential as a therapeutic agent by slowing or halting tumor growth. nih.govnih.gov
Table 2: Direct Anti-Proliferative Effects of this compound
Cancer Type Cell Line Effect Metric Source Oral Squamous Cell Carcinoma HSC-2 Complete inhibition of proliferation IC50 of 1 mM aacrjournals.org Oral Squamous Cell Carcinoma SAS 30% inhibition of proliferation at 2 mM concentration aacrjournals.org Prostate Cancer PC-3 Xenograft 66% decrease in proliferation % of PCNA Positive Cells nih.gov
Antiviral Activities (e.g., Anti-HIV-1)
This compound and its derivatives have demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov The mechanism of action is multifaceted, involving the targeting of critical viral components and processes necessary for the viral life cycle.
Inhibition of Viral RNA-Protein Interactions (e.g., HIV-1 Rev protein)
A primary mechanism of this compound's anti-HIV activity is its ability to bind to highly structured viral RNA elements and disrupt essential RNA-protein interactions. nih.govnih.gov One of the most critical targets is the Rev Response Element (RRE), a ~350 nucleotide segment within the HIV-1 RNA. wikipedia.org The viral protein Rev binds to the RRE to facilitate the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm, a step that is absolutely essential for producing new viral proteins and genomes. wikipedia.orgnih.gov
This compound has been shown to bind to the RRE and inhibit the formation of the Rev-RRE complex. nih.govacs.org Synthetic mimetics of this compound have been developed that exhibit a binding affinity for the HIV-1 RRE up to 20 times greater than that of this compound itself. nih.gov Furthermore, this compound has been conjugated to peptide nucleic acids (PNA) to target another crucial RNA structure, the Trans-Activation Response (TAR) element. nih.gov This conjugate not only inhibited HIV-1 replication but also demonstrated the ability to cleave the TAR RNA at the target site, showcasing a dual mechanism of action. nih.gov This interference with vital RNA-protein complexes effectively halts the viral replication cycle.
Resistance Mechanisms to Neamine and Its Derivatives
Bacterial Resistance Mechanisms
Bacteria employ several key mechanisms to resist the action of neamine and its derivatives. These strategies can act individually or in concert to significantly reduce the antibiotic's effectiveness. The most clinically significant resistance mechanisms include enzymatic modification of the antibiotic, active efflux from the cell, and modification of the ribosomal target site.
Enzymatic Modification of Aminoglycosides
The most prevalent mechanism of acquired resistance to aminoglycosides in clinical settings is the enzymatic modification of the drug molecule. nih.govmdpi.comdocumentsdelivered.com Bacteria acquire genes that produce aminoglycoside-modifying enzymes (AMEs), which catalyze chemical alterations to the this compound structure. These modifications prevent the antibiotic from binding effectively to its target, the 16S rRNA within the bacterial ribosome.
There are three main classes of AMEs, categorized by the type of chemical modification they perform:
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group. nih.gov
These enzymes modify various amino (-NH2) or hydroxyl (-OH) groups on the this compound molecule. nih.govdocumentsdelivered.com For instance, APH(3') enzymes are a common cause of resistance, phosphorylating the 3'-hydroxyl group of this compound and kanamycin (B1662678). The addition of a bulky, negatively charged group sterically hinders the binding of the modified aminoglycoside to the A-site of the 16S rRNA, rendering it ineffective. mdpi.com The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species and strains. nih.gov
Table 1: Key Aminoglycoside-Modifying Enzymes (AMEs) and Their Actions
| Enzyme Class | Abbreviation | Mechanism of Action | Example Target Site on Aminoglycosides |
|---|---|---|---|
| Aminoglycoside Acetyltransferases | AAC | Acetylation of amino groups | 6'-amino group, 3-amino group |
| Aminoglycoside Phosphotransferases | APH | Phosphorylation of hydroxyl groups | 3'-hydroxyl group, 2''-hydroxyl group |
| Aminoglycoside Nucleotidyltransferases | ANT | Adenylylation of hydroxyl groups | 2''-hydroxyl group, 4'-hydroxyl group |
Efflux Pumps
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell's interior. nih.govfrontiersin.org The overexpression of these pumps is a significant mechanism of both intrinsic and acquired resistance in many Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.commdpi.com By continuously pumping this compound out of the cytoplasm and periplasm, these systems prevent the antibiotic from reaching the high intracellular concentrations needed to bind to ribosomes and inhibit protein synthesis. reactgroup.orgnih.gov
Several families of efflux pumps contribute to multidrug resistance, with the Resistance-Nodulation-Division (RND) family being of particular clinical importance in Gram-negative pathogens. nih.govfrontiersin.org RND pumps, such as the MexAB-OprM system in P. aeruginosa and the AdeABC system in A. baumannii, are tripartite systems that span both the inner and outer membranes. mdpi.commdpi.com They can recognize and expel a wide range of structurally diverse compounds, including aminoglycosides, β-lactams, and fluoroquinolones. frontiersin.orgmdpi.com
Ribosomal RNA Methylases
A more recent but increasingly widespread mechanism of high-level resistance to aminoglycosides is the methylation of the 16S ribosomal RNA (rRNA) at the antibiotic binding site. nih.govrsc.org This modification is carried out by enzymes called 16S rRNA methyltransferases (RMTs). The genes encoding these enzymes are typically found on mobile genetic elements, contributing to their rapid dissemination among pathogenic bacteria. nih.govnih.gov
RMTs add a methyl group to specific nucleotides in the A-site of the 16S rRNA, most commonly at positions G1405 or A1408. nih.gov This methylation event interferes with the binding of all clinically relevant 4,5-disubstituted (like this compound and neomycin) and 4,6-disubstituted (like amikacin (B45834) and gentamicin) aminoglycosides. nih.govnih.gov The presence of these methylases confers a pan-resistance phenotype to aminoglycosides, rendering the entire class of drugs ineffective. This mechanism is considered a growing threat, particularly in multidrug-resistant Gram-negative pathogens. nih.govrsc.org
Mutations Affecting Ribosomal Proteins (e.g., S12)
Alterations in the structure of the ribosome itself can also lead to antibiotic resistance. Mutations in the rpsL gene, which codes for the 30S ribosomal protein S12, are a known mechanism of resistance to streptomycin (B1217042) and can affect susceptibility to other aminoglycosides like this compound. nih.govnih.gov The S12 protein is a crucial component of the ribosomal decoding center (A-site) and plays a key role in maintaining translational fidelity. nih.govnih.gov
Mutations in S12 can lead to a "restrictive" or "hyperaccurate" phenotype. nih.govnih.gov This means the ribosome has an increased ability to discriminate between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs. This heightened fidelity is thought to alter the conformational changes in the ribosome that are necessary for stable aminoglycoside binding, thereby reducing the drug's efficacy. A spontaneous mutant of Escherichia coli selected for this compound resistance was found to have a mutation affecting the gene for the S12 ribosomal protein. nih.gov
Changes in Bacterial Membrane Permeability
The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, restricting the entry of many antibiotics. nih.govnih.gov Changes that decrease the permeability of this membrane can contribute significantly to antibiotic resistance. This can occur through two primary mechanisms:
Loss or modification of porins: Hydrophilic antibiotics like this compound typically cross the outer membrane through water-filled protein channels called porins. A decrease in the number of these porins or mutations that narrow the channel can slow the influx of the antibiotic into the periplasmic space, reducing its access to the inner membrane and ultimately the cytoplasm. nih.govyoutube.com
While reduced permeability alone may only confer low-level resistance, it can act synergistically with other resistance mechanisms, such as efflux pumps or enzymatic modification, to produce high levels of clinically significant resistance. mdpi.comnih.gov
Strategies to Overcome Resistance in this compound Derivatives
The rise of widespread resistance has spurred research into developing new this compound derivatives capable of evading these bacterial defenses. A primary and highly successful strategy involves the synthesis of amphiphilic this compound derivatives. frontiersin.org This approach involves attaching hydrophobic (lipophilic) moieties, such as long alkyl chains or naphthyl groups, to the this compound core. nih.govnih.gov
These amphiphilic compounds exhibit a dual mode of action. While retaining the ability to bind to the ribosomal target, their primary strength lies in their interaction with the bacterial membranes, particularly the outer membrane of Gram-negative bacteria. mdpi.comfrontiersin.org Key strategies and their effects include:
Targeting the Lipopolysaccharide (LPS) Layer: Amphiphilic this compound derivatives can directly interact with and disrupt the LPS layer of the outer membrane. nih.govnih.gov By binding to LPS, they displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the membrane structure. This disruption increases the permeability of the outer membrane, allowing the drug to bypass traditional porin-mediated entry and achieve higher intracellular concentrations. nih.gov This mechanism also makes the emergence of resistance more difficult, as it targets a fundamental and complex component of the bacterial cell envelope. mdpi.com
Evading Enzymatic Modification: Rational drug design has been used to create derivatives that are poor substrates for AMEs. nih.gov For example, adding a 4-amino-2-hydroxybutyryl (AHB) group to position 1 of the this compound scaffold (mimicking amikacin) can provide steric hindrance that protects against modification by several common AMEs. nih.gov Similarly, modifying other positions, such as the 6'-position, can block access for enzymes like AAC(6'). mdpi.comnih.gov
Overcoming Efflux: By increasing membrane permeability and potentially damaging the membrane, amphiphilic derivatives can disrupt the function of efflux pumps, which rely on membrane integrity and the proton motive force to operate. The rapid influx and membrane-destabilizing effects of these derivatives can overwhelm the capacity of efflux systems.
Research has shown that derivatives like 3',6-dinonyl this compound are highly effective against resistant strains of P. aeruginosa and E. coli. mdpi.com They demonstrate potent bactericidal activity and a low propensity for inducing resistance, making them promising candidates for further development to combat multidrug-resistant pathogens. mdpi.comnih.gov
Table 2: Strategies to Overcome Resistance with this compound Derivatives
| Strategy | Mechanism | Targeted Resistance Mechanism | Example Modification |
|---|---|---|---|
| Amphiphilic Design | Attaching hydrophobic chains to the this compound core. Interacts with and disrupts the bacterial outer membrane (LPS). | Reduced Permeability, Efflux Pumps | Grafting long alkyl chains (e.g., nonyl) at the 3' and 6 positions. mdpi.com |
| Rational Steric Hindrance | Adding bulky chemical groups at or near sites targeted by AMEs. | Enzymatic Modification (AMEs) | Addition of a 4-amino-2-hydroxybutyryl (AHB) group at position 1. nih.gov |
| Multi-site Modification | Attaching substituents at multiple positions to evade a broader range of AMEs. | Enzymatic Modification (AMEs) | 6,3',4'-tri(2-naphthylmethylene)-neamine. nih.gov |
Structural Modifications to Avoid Enzymatic Inactivation
The most common form of resistance to aminoglycosides is the chemical modification of the drug by AMEs. nih.gov These enzymes, which include O-phosphotransferases (APHs), N-acetyltransferases (AACs), and O-nucleotidyltransferases (ANTs), alter specific hydroxyl or amino groups on the this compound molecule, rendering it unable to bind to its ribosomal target. nih.gov A key strategy to combat this is the rational design of this compound analogs with structural modifications at these enzymatic target sites.
Another successful approach involves creating "suicide inactivators." These are this compound analogs that not only resist modification but also irreversibly inhibit the AME. An example is 2-nitro-2'-deaminokanamycin, which acts as a potent inhibitor of APH(3')-Ia and APH(3')-IIa. nih.gov Upon enzymatic phosphorylation, this compound generates a reactive nitro-alkene intermediate that covalently binds to nucleophilic residues in the enzyme's active site, leading to its permanent inactivation. nih.gov
Further synthetic efforts have yielded derivatives with activity against bacteria expressing bifunctional enzymes, which pose a significant clinical challenge. The 5-O-aminoethylaminocarbonyl derivative of 1-N-((S)-4-amino-2-hydroxybutyryl)-3',4'-dideoxythis compound, for instance, has demonstrated efficacy against Staphylococcus aureus strains that produce the AAC(6')-APH(2'') enzyme. nih.gov Additionally, N-bromoacetylated derivatives of this compound have been synthesized to act as affinity inactivators, specifically targeting the APH(3')-IIa enzyme. nih.gov These compounds serve as both substrates and inactivators for the resistance enzyme. nih.gov
The following table summarizes key structural modifications and their impact on evading enzymatic inactivation:
| Derivative Class | Specific Modification | Target Enzyme(s) | Outcome |
|---|---|---|---|
| Deaminated Derivatives | Modification at N-1, N-3, N-6', N-2' positions | APH(3')-Ia/IIa | Reduced susceptibility to enzymatic modification. nih.gov |
| Suicide Inactivators | 2-nitro-2'-deaminokanamycin | APH(3')-Ia/IIa | Irreversible inactivation of the enzyme. nih.gov |
| Acylated Derivatives | 5-O-aminoethylaminocarbonyl derivative | AAC(6')-APH(2'') | Effective against bacteria with bifunctional resistance enzymes. nih.gov |
| Affinity Inactivators | N-bromoacetylated this compound | APH(3')-IIa | Acts as both a substrate and an inactivator of the enzyme. nih.gov |
Pharmacokinetic and Analytical Research of Neamine
Pharmacokinetic Studies
Pharmacokinetics, the study of how an organism affects a drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov Understanding these parameters is crucial for assessing a compound's behavior in a biological system. Research into the pharmacokinetics of neamine is often linked to studies of neomycin sulfate (B86663), a complex of which this compound (also known as neomycin A) is a core component alongside neomycin B and C. drugbank.com
The absorption of a drug into the systemic circulation is a prerequisite for its systemic effect. nih.gov Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. youtube.com For intravenous administration, bioavailability is 100% by definition, as the drug is introduced directly into the bloodstream. youtube.com
Studies on neomycin sulfate provide significant insight into the absorption characteristics of its components, including this compound. Neomycin is generally characterized by poor absorption from the gastrointestinal tract. drugbank.comchemicalbook.com However, the presence of inflammatory or ulcerative gastrointestinal conditions can lead to increased absorption. drugbank.comchemicalbook.com
A pharmacokinetic study in swine administered neomycin sulfate provides specific data on its bioavailability. nih.gov Following oral administration, the absolute bioavailability of neomycin B was determined to be very low, at approximately 4.84%. chemicalbook.comnih.gov This low percentage indicates that only a small fraction of the orally ingested compound is absorbed into the bloodstream, with the unabsorbed portion being excreted unchanged in the feces. drugbank.com The small amount of neomycin that is absorbed is rapidly distributed into the tissues. drugbank.com
Table 1: Pharmacokinetic Parameters of Neomycin Sulfate in Swine Following a Single 15 mg/kg Dose Data derived from a study on neomycin sulfate and is representative of the complex containing this compound.
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |
| Mean Maximum Concentration (Cmax) | 15.80 ± 1.32 µg/mL | 0.11 ± 0.07 µg/mL |
| Mean Time to Cmax (Tmax) | 0.30 ± 0.38 h | 1.92 ± 0.97 h |
| Area Under Curve (AUC to last) | 76.14 ± 3.52 µg·h/mL | 1.23 ± 0.78 µg·h/mL |
| Absolute Bioavailability (F) | 100% (by definition) | 4.84% ± 0.03 |
Source: chemicalbook.comnih.gov
The elimination half-life (t½) of a drug is a key pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. nih.gov This value is critical in determining the dosing interval required to maintain therapeutic concentrations.
In a study conducted in swine, the elimination half-life of neomycin sulfate differed significantly between intravenous and oral administration routes. nih.gov Following a single intravenous dose, the elimination half-life was 5.87 ± 1.12 hours. chemicalbook.comnih.gov In contrast, after oral administration, the elimination half-life was considerably longer, at 12.43 ± 7.63 hours. chemicalbook.comnih.gov This longer apparent half-life for the oral route is likely influenced by the slow and prolonged absorption from the gastrointestinal tract, a phenomenon known as "flip-flop" pharmacokinetics, where the absorption rate is slower than the elimination rate.
Analytical Methodologies for this compound and Derivatives
A variety of analytical methods have been developed and employed for the identification, separation, and quantification of this compound and its related aminoglycosides. These techniques are essential for quality control in pharmaceutical formulations and for detailed research.
Chromatographic methods are central to the analysis of this compound, offering high resolution and sensitivity for separating it from the closely related components of the neomycin complex.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for this compound analysis. Because aminoglycosides like this compound lack a strong UV-absorbing chromophore, detection can be challenging. nih.gov To overcome this, methods using pulsed electrochemical detection (IPAD) have been successfully developed. High-performance anion-exchange chromatography with IPAD can effectively separate neomycin sulfate and its major impurities, including this compound. nih.gov Another approach involves coupling HPLC with mass spectrometry (HPLC-MS) or a charged aerosol detector (LC-CAD), which provides universal response for non-chromophoric compounds. researchgate.netepa.gov
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC-ELSD is a widely used method for the determination of neomycin and this compound. ingentaconnect.comnifdc.org.cn This technique is suitable for non-volatile compounds and does not require the analyte to have a chromophore. nih.gov A method using a Kromasil C18 column with a mobile phase of 0.7% pentafluoropropionic acid in an ammonium (B1175870) acetate (B1210297)/methanol solution has been shown to provide good separation of neomycin and this compound within 10 minutes. ingentaconnect.com For this method, the limit of detection and limit of quantitation for this compound were reported as 0.1 µg and 0.2 µg, respectively. ingentaconnect.com
Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the semi-quantitative assay and identification of this compound. oup.com One method uses binder-free silica (B1680970) gel plates with a 3.85% w/v ammonium acetate solution as the developing solvent to separate this compound from neomycins B and C. oup.com Visualization can be achieved by spraying with reagents like t-butyl hypochlorite (B82951) followed by a potassium iodide/starch solution or a ninhydrin (B49086) solution. oup.comresearchgate.net TLC has been advocated by the WHO International Pharmacopoeia for identifying neomycin and its impurity, this compound. researchgate.net
Table 2: Examples of Chromatographic Conditions for this compound Analysis
| Technique | Column/Plate | Mobile Phase | Detection | Key Finding |
| HPLC-ELSD | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | 0.7% pentafluoropropionic acid in 25 mmol·L-1 ammonium acetate solution-methanol (44:56) | ELSD (Drift tube: 110°C) | Rapid and sensitive method with a detection limit of 0.1 µg for this compound. ingentaconnect.com |
| HPAEC-IPAD | Strong anion-exchange column | Weak potassium hydroxide (B78521) (2.40 mM) | Integrated Pulsed Amperometric Detection (IPAD) | Good resolution between neomycin B and impurities, including this compound. nih.gov |
| TLC | Binder-free silica gel | 3.85% w/v ammonium acetate solution | Spray reagent (t-butyl hypochlorite and KI/starch) | Effective separation of this compound from neomycin B and C for semi-quantitative analysis. oup.com |
Spectroscopic techniques are indispensable for the structural elucidation and detailed characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution. nih.gov Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, have been used to unambiguously assign the individual pKa values of the four primary amino groups of this compound. nih.govacs.org These studies determined the pKa values to be approximately 6.51 for N-3, 7.11 for N-2', 7.60 for N-1, and 8.31 for N-6'. nih.gov NMR analysis has also revealed that the solution structure of this compound is pH-dependent, existing predominantly as one conformer in acidic conditions but as multiple exchanging conformers at physiological pH. nih.gov
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS) or used as tandem MS (MS/MS), is critical for the identification and quantification of this compound and its derivatives. researchgate.netresearchgate.net Electrospray ionization (ESI) is a common technique used to ionize the analyte. researchgate.net MS/MS spectra provide unique fragmentation patterns that serve as a fingerprint for the compound, allowing for definitive identification even in complex mixtures. researchgate.net A novel MS analysis combining on-probe protease digestion with MALDI-MS was used to identify active site residues in an enzyme that had been covalently modified by this compound-based inactivators. nih.gov
UV Spectroscopy: Direct UV spectroscopy is of limited use for the quantitative analysis of this compound because, like other aminoglycosides, it lacks a significant chromophore, resulting in poor UV absorbance. nih.gov However, spectrophotometric methods can be employed after a derivatization reaction. For instance, neomycin sulfate can be quantified by reacting it with ninhydrin to produce a colored compound with a maximum absorbance at 574 nm. researchgate.net Studies of neomycin sulfate in aqueous solution have reported an absorption maximum around 304.8 nm, though this can be shifted by the solvent environment. researchgate.net
Microbiological assays are used to determine the potency of an antibiotic based on its ability to inhibit the growth of a susceptible microorganism. For neomycin and its components, these assays typically involve the agar (B569324) diffusion method, where the size of the zone of growth inhibition around a sample is proportional to the antibiotic's concentration and potency.
While these assays measure the functional, antimicrobial activity of the sample, they have limitations. A key issue is the lack of specificity; the assay measures the combined potency of all active components (e.g., neomycin B, neomycin C, and this compound) and cannot distinguish between them. researchgate.netnih.gov The reproducibility of microbiological assays can be poor and influenced by the composition of the sample, particularly the relative amount of neomycin C, which has a different potency than neomycin B. researchgate.netnih.gov Due to these issues with reproducibility and specificity, many official monographs are transitioning towards chemical methods like liquid chromatography for the quality control of neomycin products. researchgate.netnih.gov
Future Directions and Research Gaps
Elucidation of Detailed Molecular Mechanisms in Non-Ribosomal Activities
A significant frontier in neamine research is the comprehensive characterization of its interactions with molecules other than the ribosome. While it is known that this compound can bind to various RNA structures and proteins, the precise molecular details and the functional consequences of these interactions are not fully understood.
Future research should prioritize:
High-Resolution Structural Studies: Obtaining high-resolution crystal or NMR structures of this compound in complex with non-ribosomal RNA targets, such as viral RNA elements and ribozymes, is crucial. Such studies would illuminate the specific hydrogen bonding and electrostatic interactions that govern binding and selectivity. nih.gov Understanding these interactions at an atomic level can guide the design of more potent and specific derivatives.
Mapping Protein Interactions: this compound has been shown to inhibit the nuclear translocation of angiogenin (B13778026), a key protein in angiogenesis. aacrjournals.orgnih.govnih.gov However, the direct binding site and the mechanism of inhibition remain to be fully elucidated. Future work should focus on identifying other potential protein targets of this compound and characterizing the structural basis of these interactions.
Investigating Cellular Pathways: The downstream effects of this compound's non-ribosomal binding are complex. For instance, its anti-angiogenic effects are linked to the inhibition of angiogenin-mediated ribosomal RNA (rRNA) transcription. nih.govresearchgate.net Further research is needed to unravel the complete signaling cascades affected by this compound's interaction with various cellular components. This includes exploring its impact on other cellular processes that are regulated by RNA and protein interactions.
Further Development of this compound-Based Anticancer Agents
The discovery of this compound's ability to inhibit tumor growth and angiogenesis has opened a promising avenue for cancer therapy. aacrjournals.orgnih.gov this compound itself has demonstrated efficacy in preclinical models, and its derivatives offer the potential for enhanced potency and selectivity. aacrjournals.orgnih.govnih.gov
Key research directions include:
Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and screening new this compound derivatives is essential. By modifying different functional groups on the this compound scaffold, it is possible to optimize its anticancer properties. rsc.orgucl.ac.be These studies should aim to improve target affinity, cellular uptake, and pharmacokinetic properties while minimizing off-target effects.
Targeting Specific Cancers: Research has shown that this compound can inhibit the proliferation of certain oral and pancreatic cancer cells. nih.govmedchemexpress.com Future investigations should broaden the scope to evaluate the efficacy of this compound and its derivatives against a wider range of cancer types, including those that are resistant to current therapies.
Combination Therapies: Exploring the synergistic effects of this compound-based compounds with existing chemotherapeutic agents could lead to more effective treatment regimens. This compound's unique mechanism of action, such as the inhibition of angiogenesis, may complement the cytotoxic effects of traditional anticancer drugs.
Table 1: Selected this compound Derivatives and their Investigated Anticancer Activity
| Derivative/Compound | Cancer Model | Observed Effect | Reference |
| This compound | Human tumor xenografts (athymic mice) | Inhibited tumor establishment and progression. | aacrjournals.org |
| This compound | Oral cancer cells (HSC-2) | Inhibited cell proliferation in vitro and tumor growth in vivo. | nih.govnih.gov |
| This compound | Pancreatic cancer cells (AsPC-1) | Inhibited cell proliferation in vitro and in vivo. | medchemexpress.com |
| 3',6-dinonyl this compound | General (not cancer-specific) | Demonstrates broad-spectrum activity and moderate cytotoxicity, suggesting a need for cancer-specific evaluation. | nih.gov |
Optimization of Antiviral Potential
The ability of aminoglycosides to bind to structured RNA elements makes them attractive candidates for antiviral drug development. This compound, as a core component of many aminoglycosides, shares this potential. Research in this area is still in its early stages but holds significant promise.
Future research should focus on:
Targeting Viral RNA Structures: Many viruses rely on specific RNA structures for critical functions such as replication, translation, and packaging. The HIV-1 TAR RNA element is a well-known example of an aminoglycoside-binding site. google.com Future work should involve screening this compound and its derivatives for binding and inhibition of essential RNA elements from other viruses.
Rational Design of Antiviral Derivatives: Based on the structural understanding of this compound-RNA interactions, new derivatives can be designed to specifically target viral RNAs over host cellular RNAs. This approach could lead to the development of broad-spectrum antiviral agents or drugs tailored to specific viral pathogens. enamine.net The use of molecular hybridization, combining this compound with other antiviral pharmacophores, is another promising strategy. mdpi.com
Overcoming Delivery Barriers: A significant challenge in developing antiviral drugs is ensuring that they reach their intracellular targets. Research is needed to optimize the delivery of this compound-based compounds into virus-infected cells, potentially through the use of nanocarriers or other drug delivery systems.
Understanding and Mitigating Resistance Evolution
The clinical utility of aminoglycosides has been hampered by the emergence of bacterial resistance. Understanding the mechanisms of resistance to this compound and developing strategies to overcome them is crucial for its future as an antibacterial agent and potentially for its other therapeutic applications.
Key research gaps and future directions include:
Characterizing Novel Resistance Mechanisms: The most common form of aminoglycoside resistance is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). nih.govrsc.org Continuous surveillance and characterization of new AMEs and other resistance mechanisms, such as ribosomal mutations and efflux pumps, are necessary. nih.govrsc.orgcreative-diagnostics.com
Developing Resistance-Resistant Derivatives: A primary goal of medicinal chemistry efforts is the synthesis of this compound derivatives that are poor substrates for AMEs. nih.gov By modifying the sites on the this compound molecule that are targeted by these enzymes, it is possible to create compounds that retain their antibacterial activity against resistant strains. nih.govnih.govmdpi.com The development of amphiphilic this compound derivatives has shown promise in this regard, as they may have different mechanisms of action that are less susceptible to traditional resistance pathways. nih.govmdpi.com
Investigating Resistance in Non-Bacterial Systems: As this compound is explored for anticancer and antiviral therapies, it will be important to investigate the potential for resistance development in these contexts. For example, cancer cells could potentially develop mechanisms to circumvent the inhibitory effects of this compound on angiogenin. Understanding these potential resistance pathways will be critical for the long-term success of this compound-based therapies.
常见问题
Q. What are the primary molecular mechanisms underlying Neamine's inhibition of HIV-1 TAR RNA-Tat protein interaction?
this compound disrupts the TAR RNA-Tat interaction by binding to GC-rich regions in the RNA hairpin structure, primarily through electrostatic interactions and hydrogen bonding with its amino and hydroxyl groups. Methodologically, surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify binding affinities (e.g., IC50 values of 50–100 µM reported in molecular docking studies) . Competitive fluorescence polarization assays further validate displacement of Tat from TAR RNA .
Q. How does this compound's structure facilitate its binding to the A-site of 16S ribosomal RNA?
this compound's 2-deoxystreptamine core and hydroxyl/amino groups form critical hydrogen bonds with nucleotides in the 16S RNA A-site, particularly at positions 1408 and 1493. X-ray crystallography and NMR spectroscopy reveal that the 6′-OH and 3-NH2 groups are essential for high-affinity binding (Kd ~1–5 µM) . Modifications to these groups (e.g., 5,6-dideoxy derivatives) reduce ribosomal binding and antimicrobial activity by >90% .
Q. What in vitro models are used to evaluate this compound's anti-angiogenic activity?
Key assays include:
- HUVEC proliferation assays : this compound inhibits angiogenin-induced endothelial cell proliferation (IC50 ~10 µM) via blocking angiogenin nuclear translocation .
- PC-3 xenograft models : Reduces tumor angiogenesis (CD31 expression ↓40–60%) and angiogenin activity in prostate cancer .
- Transwell migration assays : Quantifies inhibition of endothelial cell migration .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the binding efficacy of this compound derivatives to RNA targets?
MD simulations (e.g., 10 ns trajectories) combined with MM/GBSA free-energy calculations correlate binding free energies (ΔG) with experimental pIC50 values (R² >0.85). Critical interactions include:
- Electrostatic stabilization between this compound's amino groups and RNA phosphate backbone.
- Hydrophobic packing with purine bases (e.g., adenine/guanine in TAR RNA) . Example workflow: Dock derivatives into RNA → Run MD → Calculate ΔGbind → Validate via SPR .
Q. What strategies improve the selectivity of this compound derivatives toward prokaryotic vs. eukaryotic RNA targets?
- Functional group modifications : 6′-acylation reduces eukaryotic 18S rRNA binding (affinity ↓70%) while retaining 16S rRNA activity .
- Linker optimization : Ethylenediamine-arginine/lysine linkers enhance TAR RNA specificity by 3–5× vs. unmodified this compound .
- Structural analogs : 5,6-dideoxythis compound derivatives show 10× lower cytotoxicity in mammalian cells . Validate via:
Q. How do analytical methods ensure detection of trace impurities (e.g., nitrosamines) in this compound-based formulations?
Sensitive protocols include:
- LC-MS/MS : Limits of detection (LOD) ≤1 ppb for nitrosamines, validated per ICH M10 guidelines .
- Method validation : Linearity (R² >0.99), recovery rates (90–110%), and precision (RSD <5%) .
- Sample preparation : Solid-phase extraction (SPE) to isolate impurities from complex matrices .
Methodological Tables
| RNA Binding Assays for this compound Derivatives |
|---|
| Assay Type |
| ------------------ |
| Fluorescence Polarization |
| SPR |
| ITC |
| Synthetic Modifications and Activity |
|---|
| Derivative |
| -------------------- |
| 5-Deoxythis compound |
| 6′-Acylkanamycin A |
| 5,6-Dideoxythis compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
